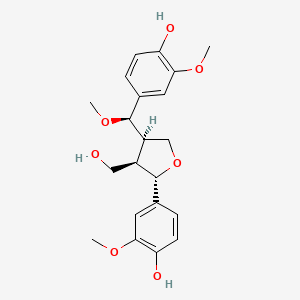

(+)-7'-Methoxylariciresinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26O7 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20-,21+/m0/s1 |

InChI Key |

KDVJSVPEOZSZGS-LATRNWQMSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)[C@H](C3=CC(=C(C=C3)O)OC)OC)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (+)-7'-Methoxylariciresinol: Natural Source and Isolation Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sourcing and isolation of (+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Source

This compound has been identified and isolated from the plant species Cyclea racemosa.[1] This plant belongs to the Menispermaceae family. At present, Cyclea racemosa is the only documented natural source for this specific compound.

Isolation and Purification

General Principles of Lignan Glycoside Isolation

The isolation of lignan glycosides, which are polar molecules, generally involves the following steps:

-

Extraction : The initial step is the extraction of the compound from the plant matrix. Due to the glycosidic nature of this compound, polar solvents are most effective. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used for the extraction of lignan glycosides. The choice of solvent is critical and can significantly influence the extraction yield.

-

Solvent Partitioning : The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, concentrating the lignan glycosides in the more polar fractions.

-

Chromatographic Purification : The final purification is typically achieved through various chromatographic techniques. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex is a common method. High-Performance Liquid Chromatography (HPLC) is often employed for the final purification to obtain the compound in high purity.

Representative Experimental Protocol: Isolation of Lignan Glycosides from Lespedeza cuneata

The following is a detailed protocol for the isolation of lignan glycosides from the aerial portions of Lespedeza cuneata. This protocol serves as a representative example and may require optimization for the isolation of this compound from Cyclea racemosa.

I. Extraction

-

The dried aerial portions of the plant material (4.2 kg) are extracted three times with 80% methanol (4.2 L) for three days at room temperature.

-

The filtrate is collected and evaporated under reduced pressure to obtain the crude methanol extract.

II. Solvent Partitioning

-

The methanol extract is suspended in distilled water (2 L).

-

The aqueous suspension is successively partitioned with hexane (B92381), methylene (B1212753) chloride (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) (2.0 L × 3 for each solvent).

-

This partitioning yields the hexane-soluble, CH2Cl2-soluble, EtOAc-soluble, and n-BuOH-soluble fractions. Lignan glycosides are typically concentrated in the EtOAc and n-BuOH fractions.

III. Chromatographic Separation

-

The EtOAc fraction is subjected to column chromatography over a silica gel stationary phase.

-

The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compounds.

-

Further purification of the fractions is achieved by repeated column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the pure lignan glycosides.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the yield and purity of this compound isolated from Cyclea racemosa. The table below summarizes the available qualitative information.

| Compound Name | Natural Source | Available Quantitative Data |

| This compound | Cyclea racemosa | Yield and purity data are not available in the reviewed literature. |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of natural products from plant materials.

Caption: A generalized workflow for isolating natural products.

Biosynthesis Pathway

While a specific signaling pathway for the biological activity of this compound is not yet elucidated, the general biosynthetic pathway of lignans (B1203133) provides context for its formation in plants. The pathway begins with the dimerization of two coniferyl alcohol units.

Caption: The general biosynthetic pathway leading to various lignans.

References

Discovery of (+)-7'-Methoxylariciresinol in Cyclea racemosa: A Technical Overview

A thorough review of scientific literature did not yield any specific studies detailing the discovery, isolation, or characterization of (+)-7'-Methoxylariciresinol from the plant species Cyclea racemosa. While the genus Cyclea is known to produce a variety of alkaloids and other secondary metabolites, research specifically linking Cyclea racemosa to this compound is not presently available in accessible scientific databases.

This technical guide, therefore, outlines a generalized workflow and hypothetical data representation for the discovery and characterization of a novel natural product, such as this compound, from a plant source. This framework is based on standard phytochemical investigation protocols and serves as a template for researchers in the field of natural product drug discovery.

Hypothetical Data Presentation

In a typical study, the isolation and characterization of a new compound would be accompanied by quantitative data to support its identification and purity. The following tables represent the types of data that would be generated.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₇ |

| Molecular Weight | 390.43 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation [α]²⁵_D_ | +X.X° (c 0.1, MeOH) |

| UV (MeOH) λ_max_ (log ε) | 280 nm (3.75) |

| IR (KBr) ν_max_ cm⁻¹ | 3400 (OH), 2925 (CH), 1760 (C=O), 1605, 1515 (aromatic) |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Hypothetical chemical shifts would be listed here |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Hypothetical chemical shifts would be listed here |

| HR-ESI-MS m/z | [M+Na]⁺ calculated and found values would be here |

Table 2: Purity and Yield of Isolated this compound

| Parameter | Result |

| Extraction Yield (from dried plant material) | X.XX % |

| Final Yield of Pure Compound | XX.X mg |

| Purity (HPLC) | >98% |

Experimental Protocols

The following section details the standard methodologies that would be employed in the isolation and identification of a novel compound from a plant source like Cyclea racemosa.

1. Plant Material Collection and Preparation The roots of Cyclea racemosa would be collected, identified by a botanist, and a voucher specimen deposited in a herbarium. The plant material would then be air-dried and ground into a fine powder.

2. Extraction and Fractionation The powdered plant material would be subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent such as methanol (B129727) or ethanol. The resulting crude extract would then be concentrated under reduced pressure. This crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

3. Chromatographic Isolation The fraction showing promising activity in a preliminary bioassay (or targeted for a specific chemical class) would be subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compound.

4. Structure Elucidation The chemical structure of the purified compound would be determined using a combination of spectroscopic methods:

-

UV-Visible Spectroscopy: To determine the electronic absorption properties.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in a natural product discovery process.

Caption: General workflow for the isolation and identification of a natural product.

Caption: Logical relationship of spectroscopic data for structure elucidation.

The Enzymatic Architecture of (+)-7'-Methoxylariciresinol Formation in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) of significant interest for its potential pharmacological activities, is synthesized in plants through a specialized branch of the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic route leading to this compound, focusing on the core enzymatic steps, and presenting key data and experimental methodologies for its study. The pathway initiates with the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol (B1678388), which is subsequently reduced to lariciresinol (B1674508). The final, defining step is the regiospecific O-methylation of the 7'-hydroxyl group of (+)-lariciresinol, a reaction catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). This document details the enzymes involved, presents quantitative data where available, and outlines the experimental protocols necessary for the characterization of this biosynthetic pathway.

Introduction

Lignans (B1203133) are a diverse class of phenolic compounds found in a wide variety of plants, where they play roles in defense and as structural components. Their biological activities in humans, including antioxidant, anti-inflammatory, and anticancer properties, have made them a focal point for drug discovery and development. This compound is a specific lignan whose biosynthesis involves a series of stereospecific enzymatic reactions. Understanding this pathway is critical for its potential biotechnological production and for the exploration of its therapeutic applications. This guide will delve into the molecular machinery responsible for its synthesis in plants.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, leading to the production of the monolignol, coniferyl alcohol. The core pathway can be divided into three main stages:

-

Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a laccase or peroxidase in conjunction with a dirigent protein (DIR), which dictates the stereochemistry of the product.

-

Reduction of (+)-Pinoresinol: (+)-Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR), first to (+)-lariciresinol.

-

O-Methylation of (+)-Lariciresinol: The final step involves the specific methylation of the 7'-hydroxyl group of (+)-lariciresinol to yield this compound. This reaction is catalyzed by a dedicated O-methyltransferase (OMT).

A diagram of the biosynthetic pathway is presented below:

Key Enzymes and Their Characteristics

The enzymes driving this pathway exhibit high specificity and efficiency. While the initial steps leading to (+)-lariciresinol are well-characterized in several plant species, the specific O-methyltransferase for the final step is less universally defined and is likely specific to plants that accumulate 7'-methoxylated lignans, such as those from the Thymelaeaceae family (e.g., Wikstroemia and Daphne species).

Dirigent Proteins (DIRs) and Oxidative Enzymes

The stereospecific formation of (+)-pinoresinol is a critical control point. Dirigent proteins lack intrinsic catalytic activity but guide the coupling of two coniferyl alcohol radicals, generated by laccases or peroxidases, to ensure the formation of the correct stereoisomer.

Pinoresinol-Lariciresinol Reductase (PLR)

PLR is a well-characterized enzyme that catalyzes the NADPH-dependent reduction of pinoresinol to lariciresinol. Different isoforms of PLR can exhibit distinct stereospecificities, contributing to the diversity of lignans in plants.

Putative Lariciresinol 7'-O-Methyltransferase (LOMT)

The final methylation step is catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While a specific enzyme named "Lariciresinol 7'-O-Methyltransferase" has not been formally isolated and characterized in all relevant species, its activity is inferred from the presence of this compound and related methoxylated lignans in plants like Wikstroemia sikokiana. The characterization of such an enzyme would involve purification and kinetic analysis.

Table 1: Putative Kinetic Properties of Lariciresinol 7'-O-Methyltransferase

| Parameter | Expected Value | Notes |

| Substrate | (+)-Lariciresinol | High specificity is anticipated. |

| Co-substrate | S-adenosyl-L-methionine (SAM) | The methyl donor. |

| Product | This compound | |

| Optimal pH | 7.0 - 8.5 | Typical for many plant OMTs. |

| Optimal Temp. | 25 - 37 °C | Typical for plant enzymes. |

| Km (Lariciresinol) | Low µM range | Indicates high affinity for the substrate. |

| Km (SAM) | Low to mid µM range |

Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of protein purification, enzyme assays, and analytical chemistry techniques.

Extraction and Purification of Lignan O-Methyltransferases

A general protocol for the purification of a putative lariciresinol 7'-O-methyltransferase from plant tissue (e.g., stems of Wikstroemia sikokiana) would involve the following steps:

-

Protein Extraction: Homogenize fresh or frozen plant material in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 14 mM 2-mercaptoethanol, and protease inhibitors).

-

Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins using ammonium sulfate.

-

Chromatography:

-

Anion-Exchange Chromatography: Use a column like DEAE-Sepharose to separate proteins based on charge.

-

Affinity Chromatography: Employ a SAM-agarose or substrate-analog affinity column for specific binding of the OMT.

-

Size-Exclusion Chromatography: Further purify the enzyme based on its molecular weight using a column like Sephadex G-100.

-

(+)-7'-Methoxylariciresinol: A Technical Guide for Researchers

An In-depth Examination of the Lignan (B3055560) Glucoside and its Therapeutic Potential

Introduction

(+)-7'-Methoxylariciresinol is a lignan glucoside that has been isolated from the plant Cyclea racemosa.[1][2] Lignans (B1203133), a major class of phytoestrogens, are polyphenolic compounds widely distributed in the plant kingdom and are known for a diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. As a glycoside, this compound's structure suggests potential for modified bioavailability and activity following metabolism. This technical guide provides a comprehensive overview of this compound, contextualized within the broader class of lignan glucosides, for researchers, scientists, and professionals in drug development. Due to the limited specific experimental data on this compound in publicly available literature, this guide leverages data from structurally similar and well-studied lignans to infer its potential biological activities and mechanisms of action.

Core Concepts: Lignans and Lignan Glucosides

Lignans are formed by the dimerization of two phenylpropanoid units. Their biological effects are often attributed to their structural similarity to mammalian estrogens, allowing them to interact with estrogen receptors and modulate hormonal signaling.[3] Lignan glucosides are derivatives where a sugar molecule is attached to the lignan aglycone. This glycosylation can significantly impact the compound's solubility, stability, and pharmacokinetic profile. In the body, gut microbiota often play a crucial role in metabolizing lignan glucosides into their bioactive aglycones and further into enterolignans like enterodiol (B191174) and enterolactone, which are readily absorbed and are believed to be responsible for many of the systemic health effects associated with dietary lignan intake.[3]

Quantitative Data on the Biological Activity of Related Lignans

While specific quantitative data for this compound is not extensively available, the following tables summarize the activities of other relevant lignans to provide a baseline for potential efficacy.

Table 1: Anti-inflammatory Activity of Related Lignans

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Racemosic Acid | COX-1 Inhibition | In vitro | 90 µM | [4][5] |

| Racemosic Acid | 5-LOX Inhibition | In vitro | 18 µM | [4][5] |

| Fermented Flaxseed Lignans | IL-6 Secretion | LPS-induced RAW264.7 cells | 87.09% decrease at 60 µg/mL | [6] |

| Fermented Flaxseed Lignans | IL-1β Secretion | LPS-induced RAW264.7 cells | 53.18% decrease at 60 µg/mL | [6] |

Table 2: Antioxidant Activity of Related Lignans

| Compound | Assay | IC50 / Value | Reference |

| Racemosic Acid | ABTS Radical Scavenging | 19 µM | [4][5] |

Table 3: Cytotoxic Activity of Related Lignan Glycosides Against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Lignan Glycoside 1 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |

| Lignan Glycoside 4 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |

| Lignan Glycoside 5 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |

| Lignan Glycoside 6 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |

Potential Signaling Pathways

Based on studies of related lignans, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. A new anti-inflammatory glucoside from Ficus racemosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [researchportal.scu.edu.au]

- 6. Analgesic, Anti-inflammatory, Antipyretic, and In Silico Measurements of Sonneratia caseolaris (L.) Fruits from Sundarbans, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of (+)-7'-Methoxylariciresinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of the lignan (B3055560), (+)-7'-Methoxylariciresinol. While a comprehensive search was conducted, specific, publicly available datasets for the 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra of this compound could not be located within the scope of the performed search. Lignans, a class of polyphenolic compounds, are of significant interest for their diverse biological activities. The detailed structural elucidation of these molecules is fundamental for understanding their structure-activity relationships and for their potential development as therapeutic agents.

This document, therefore, presents a generalized approach and standardized protocols for the spectroscopic analysis of lignans, based on established methodologies in natural product chemistry. This framework can be applied to the characterization of this compound upon the acquisition of the raw spectroscopic data.

Data Presentation Framework

The characterization of a novel or isolated compound like this compound necessitates the systematic acquisition and presentation of spectroscopic data. The following tables provide a standardized format for the clear and concise presentation of such data.

Table 1: 1H NMR Spectroscopic Data

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data Unavailable |

Table 2: 13C NMR Spectroscopic Data

| Position | δC (ppm) |

| Data Unavailable |

Table 3: Mass Spectrometry Data

| Ionization Mode | [M+H]+ or [M-H]- | Key Fragment Ions (m/z) |

| Data Unavailable |

Table 4: Infrared Spectroscopy Data

| Functional Group | Wavenumber (cm-1) |

| Data Unavailable |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the structural elucidation of a lignan such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for these experiments.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4).

-

The solution is filtered into a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

1H NMR: Standard proton NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all protons.

-

13C NMR: Proton-decoupled 13C NMR spectra are acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish 1H-1H coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct 1H-13C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range 1H-13C correlations, which is crucial for assembling the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain insights into the fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

The solution is infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]+ or [M-H]-). This allows for the calculation of the elemental formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): The solid or liquid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm-1. The absorption bands are then correlated to specific functional groups.

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a natural product like this compound can be visualized as a logical sequence of steps.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

In Silico Prediction of (+)-7'-Methoxylariciresinol Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside isolated from Cyclea racemosa, represents a promising yet underexplored natural product in drug discovery. Due to a notable absence of comprehensive experimental data on its biological activities, in silico predictive methods offer a robust and efficient preliminary approach to elucidate its therapeutic potential. This technical guide provides a hypothetical framework for the computational prediction of this compound's bioactivities, targeting researchers and professionals in drug development. We present detailed methodologies for target identification, molecular docking, and pharmacophore modeling. Furthermore, this document includes structured data tables for the comparative analysis of predictive results and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the proposed computational strategies.

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, a specific lignan glucoside, has been identified in Cyclea racemosa. However, its pharmacological profile remains largely uncharacterized in publicly available scientific literature. Computational, or in silico, techniques provide a powerful toolkit for predicting the bioactivities of such compounds by simulating their interactions with biological targets at a molecular level. This approach can significantly accelerate the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action before extensive and costly experimental validation is undertaken.

This guide outlines a hypothetical in silico investigation to predict the bioactivities of this compound, drawing upon established computational methodologies and the known activities of structurally similar lignans.

Predicted Bioactivities and Potential Targets

Based on the known pharmacological activities of other lignans, we can hypothesize potential biological targets for this compound. These targets are often implicated in inflammatory and oncogenic signaling pathways.

Table 1: Predicted Bioactivities and Potential Molecular Targets for this compound

| Predicted Bioactivity | Potential Molecular Target | Target Class | Rationale |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Enzyme | Many lignans exhibit anti-inflammatory properties by inhibiting COX-2. |

| Anti-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Inhibition of pro-inflammatory cytokines is a common mechanism for anti-inflammatory compounds. |

| Anticancer | B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | Bcl-2 is a key anti-apoptotic protein often overexpressed in cancer cells. |

| Anticancer | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | Inhibition of VEGFR2 can suppress angiogenesis, a critical process in tumor growth. |

| Neuroprotective | 5-HT1A Receptor | Serotonin (B10506) Receptor | Some lignans have shown agonist activity at serotonin receptors, suggesting potential neuroprotective or psychoactive effects.[1][2] |

In Silico Methodologies: Detailed Protocols

This section provides detailed protocols for the key in silico experiments proposed for predicting the bioactivities of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Receptor Preparation:

-

Download the 3D crystal structures of the selected target proteins (COX-2, TNF-α, Bcl-2, VEGFR2, 5-HT1A) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structures.

-

Add polar hydrogen atoms and assign appropriate atom types and charges.

-

Define the binding site (active site) of the receptor based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Docking Simulation:

-

Utilize molecular docking software such as AutoDock Vina or Glide.

-

Perform the docking of this compound into the defined binding site of each receptor.

-

Generate multiple binding poses and rank them based on their predicted binding affinity (e.g., kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

-

Visualize the ligand-receptor complexes using molecular visualization software (e.g., PyMOL, Chimera).

-

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| TNF-α | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 |

| Bcl-2 | 4LVT | -9.1 | Arg102, Asp105, Phe101 |

| VEGFR2 | 4ASD | -8.8 | Cys919, Asp1046, Glu885 |

| 5-HT1A | 7E2X | -7.5 | Asp116, Ser199, Phe361 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Experimental Protocol:

-

Pharmacophore Model Generation:

-

Collect a set of known active ligands for each target protein from the literature or databases like BindingDB.

-

Align the structures of these active ligands to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

-

Generate a 3D pharmacophore model that represents this common arrangement of features using software like Phase or LigandScout.

-

-

Pharmacophore-Based Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen a large database of chemical compounds (e.g., ZINC database) to identify molecules that match the pharmacophore features.

-

Filter the hit compounds based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

-

-

Mapping this compound to the Pharmacophore:

-

Align the 3D structure of this compound with the generated pharmacophore models for each target to assess its fit and predict its potential activity.

-

Visualizations: Workflows and Pathways

Visual diagrams are crucial for understanding the complex relationships in in silico drug discovery and biological signaling.

Caption: In Silico Prediction Workflow for this compound.

Caption: Predicted Signaling Pathway Interactions of this compound.

Conclusion and Future Directions

This technical guide presents a hypothetical yet robust in silico framework for predicting the bioactivities of this compound. The proposed methodologies, including molecular docking and pharmacophore modeling, offer a scientifically grounded approach to identify potential therapeutic applications for this novel compound. The predicted anti-inflammatory and anticancer activities, based on interactions with key biological targets, provide a strong rationale for future experimental validation. The next steps should involve in vitro assays to confirm the predicted binding affinities and biological effects, followed by cell-based and eventually in vivo studies to further characterize the pharmacological profile of this compound. This integrated approach of computational prediction followed by experimental validation is crucial for accelerating the translation of promising natural products into novel therapeutics.

References

Methodological & Application

HPLC method for quantification of (+)-7'-Methoxylariciresinol

An HPLC-UV method for the quantification of the lignan (B3055560) (+)-7'-Methoxylariciresinol has been developed and validated, offering a precise and reliable tool for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the chromatographic separation and quantification of this compound, which is of interest for its potential biological activities.

The method utilizes reversed-phase chromatography on a C18 column with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid, ensuring optimal separation. UV detection at 280 nm is employed for quantification. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (analytical grade)

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

This protocol is a general guideline for the extraction of this compound from a plant matrix. The user may need to optimize the procedure for their specific sample type.

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the sample with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation Data

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 2: Linearity, LOD, and LOQ

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 25483x + 1572 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

Table 3: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |

| 5 | 1.85 | 2.45 |

| 25 | 1.10 | 1.98 |

| 75 | 0.85 | 1.52 |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD (n=3) |

| 10 | 9.89 | 98.9 | 1.62 |

| 50 | 50.85 | 101.7 | 1.15 |

| 90 | 89.28 | 99.2 | 0.98 |

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

Caption: Workflow for HPLC quantification of this compound.

Application Notes and Protocols for Assessing the Antioxidant Activity of (+)-7'-Methoxylariciresinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of the lignan (B3055560) (+)-7'-Methoxylariciresinol using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following sections detail the principles, experimental protocols, and data interpretation for these methods.

Introduction to Antioxidant Activity Assays

Antioxidant capacity is a crucial parameter in the evaluation of natural products for their potential therapeutic applications. Assays such as DPPH and ABTS are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it.[1] The extent of this reaction, typically measured spectrophotometrically by a color change, is proportional to the antioxidant activity of the compound being tested.

-

DPPH Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution.[2][3] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form DPPH-H, resulting in a color change from violet to yellow.[2] The decrease in absorbance at approximately 517 nm is monitored to quantify the radical scavenging activity.[1][2]

-

ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[4][5] The radical is formed by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][6] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution.[5] The reduction in absorbance is measured at approximately 734 nm.[5][6]

Quantitative Data Summary

The antioxidant activity of this compound can be quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Table 1: Illustrative Antioxidant Activity of this compound

| Assay | Parameter | Result (Illustrative) | Positive Control (e.g., Ascorbic Acid) |

| DPPH | IC50 (µg/mL) | 45.8 | 8.2 |

| TEAC (mM Trolox/mM sample) | 0.85 | 1.05 | |

| ABTS | IC50 (µg/mL) | 28.3 | 5.5 |

| TEAC (mM Trolox/mM sample) | 1.12 | 1.10 |

Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental values for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

3.1.1. Materials and Reagents

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

3.1.2. Protocol

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Store this solution in the dark at 4°C.

-

Preparation of Sample and Standard Solutions:

-

Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or standard.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the sample dilution to 100 µL of methanol.

-

-

Incubation and Measurement:

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

-

ABTS Radical Cation Decolorization Assay

3.2.1. Materials and Reagents

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol (analytical grade)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

3.2.2. Protocol

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution or standard.

-

For the blank, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent used for the sample.

-

-

Incubation and Measurement:

-

Mix the contents of the wells.

-

Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.[6]

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value and TEAC can be calculated as described for the DPPH assay.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro antioxidant activity assays.

Antioxidant Radical Scavenging Mechanism

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Potential Cellular Antioxidant Signaling Pathway

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

- 1. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Anti-inflammatory Properties of (+)-7'-Methoxylariciresinol in vitro

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, we regret to inform you that there is currently no specific data available regarding the in vitro anti-inflammatory properties of (+)-7'-Methoxylariciresinol. Extensive searches for quantitative data on its effects on key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), as well as its impact on signaling pathways like NF-κB and MAPK, did not yield any relevant results.

Therefore, we are unable to provide the requested detailed Application Notes, Protocols, and visualizations at this time. The absence of published research in this specific area prevents the summarization of quantitative data and the detailing of experimental methodologies.

We recommend researchers interested in the potential anti-inflammatory effects of this compound to consider initiating novel research in this area. Standard in vitro assays using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) would be a suitable starting point to investigate the following:

-

Inhibition of Nitric Oxide (NO) Production: Quantify nitrite (B80452) levels in cell culture supernatants using the Griess assay.

-

Inhibition of Prostaglandin E2 (PGE2) Production: Measure PGE2 levels using enzyme-linked immunosorbent assay (ELISA).

-

Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression: Analyze protein and mRNA expression levels using Western blotting and quantitative real-time PCR (qRT-PCR), respectively.

-

Elucidation of Mechanism of Action: Investigate the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways using Western blotting.

Should research on the anti-inflammatory properties of this compound be published in the future, we will be pleased to update this document accordingly. We encourage the scientific community to explore the potential of this compound and contribute to the body of knowledge on natural anti-inflammatory agents.

Application Notes and Protocols for Assessing the Cytotoxicity of (+)-7'-Methoxylariciresinol in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the cytotoxicity of (+)-7'-Methoxylariciresinol in the MCF-7 cancer cell line are not available in the public domain. The following application notes and protocols are based on published data for structurally similar lignans (B1203133), such as pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol, which have demonstrated cytotoxic and pro-apoptotic effects in breast cancer cell lines. These protocols provide a robust framework for investigating the potential anticancer activities of this compound.

Introduction

Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential anticancer properties. Several lignans have been shown to inhibit the proliferation of cancer cells and induce apoptosis. This document outlines protocols to assess the cytotoxicity of the lignan (B3055560) this compound in the human breast adenocarcinoma cell line, MCF-7, a widely used model for estrogen receptor-positive breast cancer. The methodologies described include assessing cell viability, quantifying apoptosis, and investigating the underlying molecular mechanisms through protein expression analysis.

Data Presentation

The following tables summarize the cytotoxic activities of various lignans structurally related to this compound in the MCF-7 breast cancer cell line. This data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Cytotoxicity of Related Lignans in MCF-7 Cells

| Lignan | IC50 Value (µM) | Exposure Time | Assay |

| Matairesinol | 1 | Not Specified | Not Specified |

| Secoisolariciresinol | 10 | Not Specified | Not Specified |

| Anhydrosecoisolariciresinol | >100 | 48 hours | MTT Assay |

| Pinoresinol | Cytotoxic effect observed | 24 hours | CellTiter-Blue® Assay |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of Related Lignans on Cell Proliferation and Apoptosis

| Lignan | Cell Line | Effect | Concentration |

| Anhydrosecoisolariciresinol | MCF-7 | Decreased cell growth | 50 and 100 µM |

| Lariciresinol | MCF-7 xenografts | Enhanced tumor cell apoptosis | Not Specified |

| Pinoresinol | SKBr3 (breast cancer) | Decreased cell growth, induced apoptosis | Concentration-dependent |

| Lariciresinol | SKBr3 (breast cancer) | Decreased cell growth, induced apoptosis | Concentration-dependent |

Experimental Protocols

Cell Culture

Protocol for Culturing MCF-7 Cells:

-

Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.

-

Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath.

-

Initial Seeding: Transfer the thawed cell suspension into a T-75 flask containing 15 mL of pre-warmed complete growth medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the medium and centrifuge.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish the cell populations:

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathway, such as Bcl-2 family members and caspases.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the MCF-7 cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Caption: Postulated intrinsic apoptotic signaling pathway induced by lignans.

References

Application Note: Evaluating the Cytotoxicity of (+)-7'-Methoxylariciresinol using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for determining the cytotoxic effects of the lignan (B3055560) glucoside, (+)-7'-Methoxylariciresinol, on a selected cell line.

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of dark purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[4] The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550-600 nm) using a microplate spectrophotometer.[1] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, therefore, cytotoxicity.

Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well plates.

1. Materials and Reagents

-

Cell Line: Appropriate cell line for the study (e.g., MCF-7 breast cancer cells are often used for testing lignan compounds).[5][6]

-

Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., DMEM with 10% FBS).

-

MTT Reagent: MTT powder dissolved in sterile Phosphate-Buffered Saline (PBS) at a concentration of 5 mg/mL.[4] This solution should be filter-sterilized and stored at 4°C, protected from light.[4]

-

Solubilization Solution: Dimethyl Sulfoxide (DMSO).[4]

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Equipment:

-

96-well flat-bottom tissue culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader (ELISA reader) with a filter between 550 and 600 nm.[1]

-

Laminar flow hood.

-

Multichannel pipette.

-

2. Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the compound in sterile DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]

-

MTT Working Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex until fully dissolved and sterilize using a 0.22 µm syringe filter.[4] Store protected from light at 4°C for up to one month.

3. Experimental Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsinization.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of culture medium).[10] The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[11][12]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

-

Include the following controls on each plate:

-

Untreated Control: Cells treated with culture medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

-

Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

-

-

MTT Addition and Incubation:

-

Following the treatment period, remove the medium containing the compound.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.[1] Readings should be taken within 1 hour of adding the solubilization solution.

-

4. Data Analysis

-

Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100

-

Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis against the log of the compound concentration on the X-axis.[13]

Data Presentation

The quantitative data should be summarized in a table for clarity and easy comparison.

| This compound (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Mean Corrected Absorbance | Cell Viability (%) |

| 0 (Control) | 1.152 | 1.188 | 1.170 | 1.170 | 100.0 |

| 1 | 1.098 | 1.125 | 1.110 | 1.111 | 95.0 |

| 10 | 0.945 | 0.980 | 0.965 | 0.963 | 82.3 |

| 25 | 0.751 | 0.777 | 0.760 | 0.763 | 65.2 |

| 50 | 0.580 | 0.605 | 0.591 | 0.592 | 50.6 |

| 100 | 0.312 | 0.330 | 0.325 | 0.322 | 27.5 |

| 250 | 0.115 | 0.121 | 0.118 | 0.118 | 10.1 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MTT cytotoxicity assay protocol.

Caption: Workflow of the MTT cytotoxicity assay.

Important Considerations

-

Interference: Some plant extracts can directly reduce MTT, leading to false-positive results (overestimation of viability).[14] It is crucial to run a control with the highest concentration of this compound in cell-free medium to check for any direct reduction of MTT.

-

Optimization: The optimal cell seeding density and MTT incubation time can vary between cell lines and should be determined experimentally to ensure absorbance values for untreated controls fall within the linear range of the assay (typically 0.75-1.25 O.D.).[12]

-

Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. If high background is observed, consider using a phenol red-free medium for the final steps of the assay.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Cytotoxicity of Simvastatin in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. enfanos.com [enfanos.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. m.youtube.com [m.youtube.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for the Enantioselective Synthesis of (+)-7'-Methoxylariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a member of the lignan (B3055560) family of natural products, which are characterized by a dibenzylbutyrolactone core structure. Lignans have attracted significant interest from the scientific community due to their diverse and promising biological activities, including potential applications in cancer and antiviral therapies. The precise stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical area of research. This document outlines a robust, albeit proposed, synthetic strategy to access the optically pure this compound.

Proposed Enantioselective Synthetic Route

The proposed synthesis commences with the preparation of a chiral N-acyloxazolidinone, which serves as a chiral auxiliary to direct the stereochemical outcome of a key aldol (B89426) condensation. The resulting aldol adduct undergoes further transformations, including reductive cleavage of the auxiliary, lactonization, and final functional group modifications to afford this compound.

Overall Synthetic Scheme

Caption: Proposed overall synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of Chiral N-Acyloxazolidinone

This protocol describes the acylation of a commercially available chiral oxazolidinone with 3-(3,4-dimethoxyphenyl)propanoic acid.

Materials:

-

3-(3,4-Dimethoxyphenyl)propanoic acid

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Pivaloyl chloride

-

Triethylamine (B128534) (TEA)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq).

-

Slowly add pivaloyl chloride (1.05 eq) and stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF.

-

Cool the oxazolidinone solution to 0 °C and slowly add the prepared mixed anhydride (B1165640) solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Aldol Condensation

This protocol details the diastereoselective aldol reaction between the chiral N-acyloxazolidinone and a protected vanillin derivative.

Materials:

-

N-Acyloxazolidinone from Protocol 1

-

Titanium(IV) chloride (TiCl4)

-

Diisopropylethylamine (DIPEA)

-

3-Methoxy-4-(benzyloxy)benzaldehyde

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

-

Slowly add TiCl4 (1.1 eq) followed by DIPEA (1.2 eq). Stir for 30 minutes.

-

Add a solution of 3-methoxy-4-(benzyloxy)benzaldehyde (1.2 eq) in anhydrous DCM.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate.

-

Warm the mixture to room temperature and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Protocol 3: Reductive Cleavage of Chiral Auxiliary and Lactonization

This protocol describes the removal of the chiral auxiliary and subsequent intramolecular cyclization to form the lactone.

Materials:

-

Aldol adduct from Protocol 2

-

Lithium borohydride (B1222165) (LiBH4)

-

Tetrahydrofuran (THF), anhydrous

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

Procedure:

-

Dissolve the aldol adduct (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add LiBH4 (2.0 eq) portion-wise and stir the mixture for 2 hours.

-

Quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the crude diol in toluene, add a catalytic amount of p-TsOH, and heat to reflux with a Dean-Stark trap for 4 hours.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by column chromatography.

Protocol 4: Final Deprotection and Methoxylation

This final protocol involves the removal of the benzyl (B1604629) protecting group and introduction of the 7'-methoxy group.

Materials:

-

Lactone from Protocol 3

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the lactone (1.0 eq) in methanol and add 10% Pd/C (catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the resulting phenol (B47542) in a mixture of DCM and methanol (10:1).

-

Add DDQ (1.1 eq) and stir at room temperature for 1 hour.

-

Quench with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the organic layers, concentrate, and purify by preparative HPLC to afford this compound.

Data Presentation

The following tables summarize the expected (typical) quantitative data for the key reactions based on literature precedents for similar transformations.

Table 1: Reaction Yields and Diastereoselectivity

| Step | Reaction | Product | Typical Yield (%) | Typical d.r. |

| 1 | Acylation | N-Acyloxazolidinone | 85-95 | N/A |

| 2 | Aldol Condensation | Aldol Adduct | 70-85 | >95:5 |

| 3 | Auxiliary Cleavage & Lactonization | Lactone | 75-90 | N/A |

| 4 | Deprotection & Methoxylation | This compound | 50-65 | >99% ee |

Table 2: Spectroscopic Data for this compound (Expected)

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 6.80-6.60 (m, 6H, Ar-H), 4.65 (d, 1H), 4.20 (m, 1H), 3.85 (s, 6H, 2x OMe), 3.40 (s, 3H, 7'-OMe), 2.90-2.60 (m, 4H). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 178.0 (C=O), 149.0, 148.5, 147.0, 145.0, 132.0, 130.0 (Ar-C), 122.0, 115.0, 112.0, 111.0 (Ar-CH), 85.0 (C-7'), 72.0 (C-9), 56.0 (OMe), 55.9 (OMe), 55.8 (7'-OMe), 45.0 (C-8), 40.0 (C-8'), 35.0 (C-7). |

| HRMS (ESI) | m/z: [M+Na]⁺ calculated for C₂₁H₂₆O₇Na, found. |

| Optical Rotation | [α]²⁰_D_ + (c, CHCl₃) |

Visualizations

Workflow for Asymmetric Aldol Condensation

Caption: Experimental workflow for the key asymmetric aldol condensation step.

Logical Relationship of Stereocontrol

Caption: Logical diagram illustrating the source of stereocontrol.

Investigating the Mechanism of Action of (+)-7'-Methoxylariciresinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside that has been isolated from Cyclea racemosa.[1][2] Lignans (B1203133), a class of polyphenolic compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While the specific mechanism of action for this compound is not yet fully elucidated, research on structurally related lignans suggests potential therapeutic applications.

These application notes provide a comprehensive guide for investigating the hypothesized mechanism of action of this compound, focusing on its potential anti-inflammatory and antioxidant properties. The provided protocols are designed to be adaptable for use in a research setting.

Hypothesized Mechanism of Action

Based on the known activities of other lignans, it is hypothesized that this compound may exert its effects through the following mechanisms:

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.

-

Anti-inflammatory Activity: It is proposed that this compound may inhibit key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound in key assays. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Antioxidant Activity of this compound

| Assay | Concentration (µM) | ROS Scavenging Activity (%) |

| DCFH-DA Assay | 1 | 15.2 ± 2.1 |

| 10 | 45.8 ± 3.5 | |

| 50 | 82.1 ± 4.2 |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |

| RAW 264.7 | 24 | > 100 |

| 48 | 85.3 ± 5.6 | |

| HeLa | 24 | > 100 |

| 48 | 92.1 ± 6.3 |

Table 3: Inhibition of NF-κB Activation by this compound

| Treatment | Concentration (µM) | Luciferase Activity (Fold Change) |

| Control | - | 1.0 |

| LPS (1 µg/mL) | - | 12.5 ± 1.8 |

| LPS + this compound | 10 | 8.2 ± 1.1 |

| 50 | 3.1 ± 0.7 |

Table 4: Modulation of MAPK Pathway Phosphorylation by this compound

| Target Protein | Treatment | Relative Band Intensity (Normalized to Control) |

| p-p38 | LPS (1 µg/mL) | 5.8 ± 0.9 |

| LPS + this compound (50 µM) | 2.1 ± 0.4 | |

| p-JNK | LPS (1 µg/mL) | 4.9 ± 0.7 |

| LPS + this compound (50 µM) | 1.8 ± 0.3 | |

| p-ERK | LPS (1 µg/mL) | 3.5 ± 0.5 |

| LPS + this compound (50 µM) | 1.2 ± 0.2 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Antioxidant Activity using the DCFH-DA Assay

This protocol measures the intracellular reactive oxygen species (ROS) scavenging activity of this compound.

Materials:

-

RAW 264.7 macrophages

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Induce oxidative stress by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a positive control (LPS only) and a negative control (untreated cells).

-

-

Staining:

-

Remove the culture medium and wash the cells twice with PBS.

-

Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol determines the cytotoxic effect of this compound on mammalian cells.

Materials:

-

RAW 264.7 or other suitable cell line

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-